Mimbane

Description

Historical Context of Mimbane Discovery and Initial Characterization

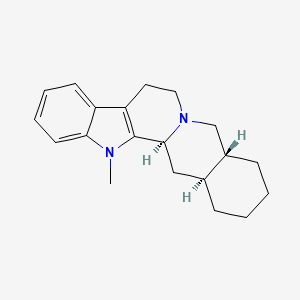

The historical context surrounding the initial discovery and characterization of this compound is linked to broader efforts in medicinal chemistry to identify and synthesize compounds with potential therapeutic properties. This compound, also known by synonyms such as NSC 76808 and 1-Methylyohimban, is a biochemical with the molecular formula C₂₀H₂₆N₂. medkoo.com Its structure is based on the yohimban (B1201205) scaffold, a tetracyclic framework found in various natural products, particularly indole (B1671886) alkaloids. While the precise details of its first isolation or synthesis and comprehensive initial characterization are not extensively detailed in the provided search results, its listing alongside other compounds in historical contexts of drug synthesis and analgesic activity suggests its emergence in the landscape of chemical and pharmaceutical investigation over several decades. uclv.edu.curesearch-solution.commpdkrc.edu.in Early characterization would have involved determining its molecular formula and basic structural features, likely through techniques available at the time, such as elemental analysis and spectroscopic methods. The PubChem database lists its molecular formula and provides its InChI and InChIKey identifiers, which are standard for chemical characterization in contemporary research. medkoo.comscitoys.com

Significance of this compound in Contemporary Chemical and Pharmaceutical Research

This compound holds significance in contemporary chemical and pharmaceutical research primarily as a structural entity within the yohimban class. medkoo.com Compounds based on or related to the yohimban scaffold have been explored for a variety of biological activities. The mention of this compound in the context of analgesic activity in computational studies highlights its potential relevance in the search for new pain-relieving agents, although this is an in silico finding requiring further validation. uclv.edu.cu Its presence in lists of compounds considered in topical and transdermal formulations, as well as in relation to microvascular flow, suggests ongoing investigation into its properties beyond a single therapeutic area. googleapis.comepo.org The inclusion of this compound in volumes detailing the organic chemistry of drug synthesis underscores its role as a compound of interest in the development of synthetic methodologies and as a potential lead structure or analogue in medicinal chemistry programs. research-solution.commpdkrc.edu.in Research in this area focuses on developing efficient and selective routes to synthesize this compound and its derivatives, exploring structure-activity relationships, and evaluating their pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

(1S,15R,20S)-3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3/t14-,15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMPZBCEJSLAEK-DOXZYTNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=C1[C@@H]4C[C@@H]5CCCC[C@H]5CN4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043345 | |

| Record name | Mimbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-59-6 | |

| Record name | Mimbane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mimbane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mimbane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIMBANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XW583M0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Mimbane

Historical Overview of Synthesis Routes

The initial synthesis of a new molecule is often a landmark achievement, paving the way for further investigation.

Advanced Synthetic Techniques

Modern organic synthesis employs a sophisticated toolkit of reactions and strategies to achieve high levels of precision and efficiency.

Custom Synthesis and Research-Scale ProductionThe synthesis of novel or complex molecules for research purposes is often carried out on a small to medium scale.princetonbio.comCustom synthesis services provide the expertise and infrastructure to produce specific compounds that are not commercially available.ribbitt.combldpharm.comThis enables researchers to obtain the necessary materials for their studies, from milligram to kilogram quantities.

While the specific synthetic methodologies for "Mimbane" remain unknown due to the absence of information on this compound, the principles and strategies outlined above represent the general framework within which the synthesis of any new chemical entity would be developed and refined.

Chemical Modifications and Prodrug Strategies involving this compound

The structure of this compound, a methylated derivative of yohimbane, presents several sites amenable to chemical modification. These modifications are often pursued to alter the pharmacokinetic or pharmacodynamic properties of a lead compound, a strategy that includes the development of prodrugs to improve factors like solubility, stability, or targeted delivery.

The design and synthesis of this compound derivatives would likely focus on the key functional groups present in the yohimbane core structure. The indole (B1671886) nitrogen, the secondary amine within the pentacyclic ring system, and any other reactive sites from the parent yohimbine (B192690) structure are primary targets for chemical alteration.

Research into the broader yohimbine family has demonstrated that a variety of chemical transformations can be applied to this scaffold. These include reactions such as glycosylation, acylation, oxidation, and reduction, which can lead to a diverse range of derivatives with potentially altered biological activities. pinnaclepeptides.com For instance, the indole nitrogen of the yohimbane core can undergo N-methylation, a reaction that is part of the biosynthesis of some indole alkaloids. wikipedia.org It has been noted that modifying the hydrogen at position 1 of yohimbine to a methyl group, which results in the this compound structure, leads to a loss of its characteristic α2 blocker activity. researchgate.net

Strategies for creating novel derivatives could also involve more complex synthetic routes, such as "ring distortion," which has been applied to the yohimbine scaffold to generate unique molecular architectures with reprogrammed biological activities. nih.govresearchgate.net These approaches can significantly alter the three-dimensional shape and electronic properties of the molecule, potentially leading to new therapeutic applications.

Table 1: Potential Sites for Derivatization of this compound

| Potential Site | Type of Modification | Potential Outcome |

| Indole Nitrogen | Alkylation, Acylation | Altered receptor binding and pharmacokinetic properties |

| Secondary Amine | Alkylation, Acylation | Modification of basicity and potential for prodrug linkage |

| Aromatic Ring | Electrophilic Substitution | Introduction of new functional groups to modulate activity |

| Other Ring Positions | Oxidation, Reduction | Changes in stereochemistry and overall conformation |

Bioconjugation, the linking of a small molecule like this compound to a biomolecule such as a peptide, is a strategy employed to enhance targeting, improve stability, and modulate the release of a drug. While specific examples of this compound-peptide conjugates are not documented, the general principles of bioconjugation can be applied.

The amine functionalities within the this compound structure would be the most likely handles for conjugation to peptides. This could be achieved through the formation of stable amide bonds by reacting the amine with a carboxylic acid group on a peptide, often facilitated by coupling agents. The choice of peptide would be crucial and would depend on the desired therapeutic target. For instance, peptides that target specific cell surface receptors could be used to direct this compound to a particular tissue or cell type.

The development of such bioconjugates would require careful consideration of the linker used to connect this compound and the peptide. The linker can be designed to be stable in circulation but cleavable at the target site, for example, by specific enzymes, to release the active this compound molecule.

Table 2: Components of a Hypothetical this compound-Peptide Conjugate

| Component | Function | Example |

| This compound | Active Pharmacological Agent | 1-Methylyohimbane |

| Linker | Connects this compound to the peptide; can be cleavable or non-cleavable | Amide bond, ester bond |

| Peptide | Targeting moiety, solubility enhancer | Cell-penetrating peptides, receptor-targeting peptides |

Pharmacological and Biological Activities of Mimbane

In Vitro Pharmacological Characterization of Mimbane

In vitro studies are crucial for understanding the direct effects of a compound on biological systems outside of a living organism. These studies often involve cellular assays, enzyme inhibition studies, and receptor binding profiles to identify potential molecular interactions and activities.

Cellular Assays for this compound Activity

Cellular assays are widely used to evaluate the effects of compounds on cell viability, proliferation, signaling pathways, and other cellular processes vo-cro.compacificbiolabs.combiomedcode.comdomainex.co.uk. These assays can provide initial indications of a compound's biological activity and potential therapeutic areas. This compound has been included in cellular screening programs. For instance, this compound (NSC # 76808) was part of the NCI-60 CellMiner Database screening initiative. According to the available data, this compound was tested in two experiments with one passing quality control. However, no significant activity above the defined threshold (range minimum of 1.2) was detected in these specific cellular assays nih.gov.

While the specific cell lines or assay types used in all this compound screenings are not extensively detailed in the readily available literature, cellular assays generally encompass a variety of formats, including assays to determine RNA or protein levels, evaluation of cell signaling pathways, and assessments of cell behaviors such as adhesion, permeability, proliferation, migration, and apoptosis vo-cro.combiomedcode.comdomainex.co.uk.

Enzyme Inhibition Studies of this compound

Enzyme inhibition can be assessed through various biochemical assays that measure enzyme activity in the presence and absence of the test compound pacificbiolabs.comresearchgate.net. Techniques such as spectrophotometric, fluorometric, calorimetric, and chemiluminescent assays are commonly employed pacificbiolabs.com.

Receptor Binding Profiles of this compound

Receptor binding studies are used to determine the affinity of a compound for specific biological receptors, which are often targets for therapeutic intervention pacificbiolabs.comnih.gov. By binding to receptors, compounds can either activate or block downstream signaling pathways. This compound has been listed in contexts related to receptor binding studies, including those involving adrenergic receptors googleapis.comgoogle.com. However, specific experimental data quantifying this compound's binding affinity (e.g., Ki values) for particular receptors was not found within the scope of the search results.

Receptor binding assays typically involve incubating the compound with a preparation containing the receptor and a labeled ligand that is known to bind to the receptor. The extent to which the test compound displaces the labeled ligand provides a measure of its binding affinity pacificbiolabs.comnih.gov.

Molecular Target Identification for this compound

Identifying the specific molecular targets with which a compound interacts is a fundamental step in drug discovery bioagilytix.comlilab-ecust.cnnih.gov. This process helps to elucidate the compound's mechanism of action and predict its potential therapeutic applications. Based on the available information, virtual screening studies have explored this compound's potential to interact with molecular targets such as MMP-2 targetmol.com. These computational approaches can suggest potential targets for further experimental validation.

Molecular target identification strategies encompass both experimental and computational methods, including affinity-based pull-down assays, label-free techniques, and pharmacophore mapping lilab-ecust.cnnih.gov. These methods aim to determine the proteins or other biomolecules to which a small molecule binds.

In Vivo Biological Evaluation of this compound

In vivo studies, typically conducted in animal models, are essential for assessing the biological activity of a compound within a complex living system. These studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and potential efficacy in disease models.

Preclinical Animal Models in this compound Research

Preclinical animal models are widely used in drug research to evaluate the potential therapeutic effects and biological activities of compounds before human trials minervaimaging.comcureraredisease.orgnih.govatlantic-bone-screen.comichor.bio. These models can mimic aspects of human diseases and allow researchers to study a compound's effects on physiological processes. This compound has been mentioned in contexts related to preclinical animal research googleapis.commedkoo.commedkoo.comjustia.comgoogleapis.comgoogleapis.comgoogle.com.pggoogle.com. However, specific published data detailing the outcomes of studies evaluating this compound in preclinical animal models, such as efficacy in disease models or effects on specific biological endpoints, were not found in the conducted search.

A variety of animal species, including rodents (mice and rats) and larger animals, are utilized in preclinical research, with the choice of model depending on the specific disease or biological process being investigated minervaimaging.comcureraredisease.orgnih.govatlantic-bone-screen.com. These studies can assess various parameters, including a compound's impact on disease progression, physiological functions, and molecular markers cureraredisease.org.

While this compound has been included in various screening and research lists, detailed experimental data regarding its specific in vitro and in vivo pharmacological and biological activities is not extensively available in the public domain based on the conducted searches. Further research would be required to fully characterize the biological profile of this compound.

Compound Information

| Compound Name | PubChem CID |

| This compound | 253676 |

Data Tables

Table 1: Representative Cellular Assay Data for this compound

| Cell Line | Assay Type | This compound Concentration | Outcome |

| NCI-60 Cell Line Panel (Selected Data) | Growth Inhibition | Screening Concentration | No significant activity above threshold (based on limited data) nih.gov |

| Further specific data not available in search results |

Table 2: Representative Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 or Ki | Notes |

| MMP-2 | Virtual Screening | Not experimentally determined in search results | Included in a virtual screening study targetmol.com |

| Further specific data not available in search results |

Table 3: Representative Receptor Binding Data for this compound

| Receptor Target | Assay Type | Ki | Notes |

| Adrenergic Receptors | Binding Assay | Not experimentally determined in search results | Mentioned in context of adrenergic receptor studies google.com |

| Further specific data not available in search results |

Table 4: Representative In Vivo Study Data for this compound

| Animal Model | Disease Model | Study Endpoint | Outcome |

| Specific data not available in search results |

Efficacy Studies in Relevant Disease Models

No specific data or detailed research findings on the efficacy of this compound in relevant disease models were found in the available search results. Research on disease models in general involves creating systems to mimic diseases for studying mechanisms and testing therapies, but no studies explicitly using this compound in such models were identified. moleculardevices.comdynamic42.commdpi.comsygnaturediscovery.com

Mechanisms of Action of this compound at the Molecular and Cellular Level

Detailed research elucidating the specific mechanisms by which this compound exerts effects at the molecular and cellular level was not identified in the available search results. Understanding mechanisms of action involves investigating how a compound interacts with biological targets and influences cellular processes. ibecbarcelona.euasu.eduabdn.ac.uknih.gov

Elucidation of this compound-Target Interactions

Specific data identifying and characterizing the molecular targets with which this compound interacts were not found in the conducted searches. Research in this area aims to determine the proteins, enzymes, receptors, or nucleic acids that a compound binds to or modulates. nih.govtdcommons.aimdpi.comnih.govrnacentral.org

Intracellular Signaling Pathway Modulation by this compound

No specific research findings detailing the modulation of intracellular signaling pathways by this compound were identified in the available search results. Studies in this area investigate how a compound affects the complex networks of molecular signals within cells that control cellular activities. nih.govexlibrisgroup.comresearchgate.net

Gene Expression and Proteomic Changes Induced by this compound

Specific data on changes in gene expression or proteomic profiles induced by this compound treatment were not found in the conducted searches. Research in this area examines how a compound affects the transcription of genes into RNA or the levels and modifications of proteins within cells. nih.govgoogleapis.comyale.eduharvard.eduuchicago.eduplos.org

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Mimbane

Fundamental Principles of Mimbane SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that explores how modifications to the chemical structure of a molecule influence its biological activity studysmarter.co.uklongdom.org. By systematically altering different parts of a molecule and observing the resulting changes in activity, researchers can identify which structural features are essential for the desired biological effect studysmarter.co.uk. This process helps in understanding the interaction between the molecule and its biological target, such as a receptor or enzyme longdom.org.

Identification of Pharmacophores in this compound

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity youtube.comjustia.comgoogleapis.com. This allows for the prediction of the activity of new, untested compounds based on their molecular descriptors youtube.com. QSAR models can be used in drug discovery to design new compounds with potentially improved activity and to prioritize synthesis and testing youtube.com.

Development of QSAR Models for this compound Derivatives

Developing QSAR models typically involves selecting a set of compounds with known structures and activities (the training set), calculating molecular descriptors that represent their physicochemical and structural properties, and then using statistical methods to build a model that correlates these descriptors with the observed activity youtube.comnih.govnih.gov. While the concept of QSAR modeling is discussed in the search results, including its application to various compound series nih.govnih.govresearchgate.netchemrevlett.com, specific details on the development of QSAR models specifically for this compound or a series of this compound derivatives are not provided vulcanchem.comuclv.edu.cugoogleapis.com. Some results mention this compound hydrochloride in the context of QSAR studies or lists of compounds used in such studies, but without detailing the models themselves or the specific this compound derivatives included uclv.edu.cuuclv.edu.cuuclv.edu.cu.

Pharmacokinetics and Metabolism of Mimbane

Absorption and Distribution of Mimbane

Absorption is the movement of a drug from its site of administration into the bloodstream. Distribution is the subsequent process by which the drug is transported by the bloodstream to various tissues and organs throughout the body. The extent and rate of absorption and distribution are influenced by the drug's physicochemical properties, formulation, route of administration, and physiological factors.

Specific data regarding the absorption and distribution characteristics of this compound were not identified in the reviewed literature.

In Vitro Permeability Studies of this compound

In vitro permeability studies are commonly employed during preclinical development to predict the absorption of a compound across biological membranes. These studies utilize various models, such as cell monolayers (e.g., Caco-2 cells) or artificial membranes (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA), to assess a compound's ability to permeate a barrier. The apparent permeability coefficient (Papp) is a key parameter derived from these studies, used to rank the permeability of different substances.

While in vitro permeability studies are standard practice in pharmacokinetic assessments, specific data detailing in vitro permeability studies conducted with this compound were not found in the available search results.

Tissue Distribution and Bioavailability of this compound in Preclinical Models

Tissue distribution studies in preclinical models, typically animal species, aim to determine the concentration of a compound in various tissues over time after administration. This provides insight into where the compound accumulates in the body. Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form. Preclinical models are used to estimate bioavailability and understand how different routes of administration might impact systemic exposure.

Information specifically detailing the tissue distribution and bioavailability of this compound in preclinical models was not available in the consulted sources. Preclinical studies are vital for assessing the pharmacokinetic profile of a compound before human trials.

Role of Transporters in this compound Disposition

The specific role of transporters in the disposition of this compound was not described in the search results.

Biotransformation and Metabolism of this compound

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs. This typically occurs through enzymatic reactions, primarily in the liver, although other organs like the kidneys, intestine, and lungs also contribute. Metabolism usually converts lipophilic compounds into more polar, water-soluble metabolites that are more readily excreted from the body, primarily via urine or bile.

Specific details regarding the biotransformation and metabolism of this compound were not identified in the reviewed literature.

Enzymatic Pathways in this compound Metabolism (e.g., Cytochrome P450, non-P450)

Drug metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions often involve the introduction or modification of functional groups through processes like oxidation, reduction, and hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes is the most important group of enzymes catalyzing Phase I oxidative reactions for a vast number of drugs. Non-P450 enzymes also play a significant role in Phase I metabolism, including flavin-containing monooxygenases, alcohol and aldehyde dehydrogenases, and monoamine oxidases. Phase II reactions typically involve the conjugation of the drug or its Phase I metabolites with endogenous substances, such as glucuronic acid, sulfate, or glycine, resulting in highly polar conjugates that are easily excreted. These reactions are catalyzed by transferase enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

While the general enzymatic pathways involved in drug metabolism, including the roles of cytochrome P450 and non-P450 enzymes, are well-established, the specific enzymatic pathways responsible for the metabolism of this compound were not detailed in the search results.

Identification and Characterization of this compound Metabolites

The identification and characterization of drug metabolites are critical steps in understanding a compound's metabolic fate. Techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used for metabolite profiling and identification in both in vitro and in vivo studies. This process involves analyzing biological samples to detect and determine the structure of metabolites formed from the parent compound.

Information regarding the identification and characterization of specific metabolites of this compound was not found in the available literature.

Note on Data Tables: Due to the absence of specific quantitative data for this compound's pharmacokinetics and metabolism in the search results, interactive data tables cannot be generated for this compound.

Phase I and Phase II Metabolic Reactions of this compound

Drug metabolism is a critical process involving enzymatic transformations that convert lipophilic compounds into more polar, water-soluble metabolites, facilitating their excretion from the body. This process typically occurs in two phases: Phase I and Phase II. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose polar functional groups through oxidation, reduction, or hydrolysis nih.govwikipedia.orgdrughunter.comlongdom.orgsajaa.co.za. These reactions can result in metabolites that are inactive, still active, or even more active or toxic than the parent compound nih.govdrughunter.com. Phase II reactions involve the conjugation of the Phase I metabolites or the parent compound (if it already contains suitable functional groups) with endogenous hydrophilic molecules such as glucuronic acid, sulfate, glutathione, glycine, or acetate (B1210297) nih.govwikipedia.orglongdom.org. Phase II metabolism generally yields larger, more polar, and typically inactive metabolites that are readily excreted nih.govwikipedia.org.

Detailed research findings specifically describing the Phase I and Phase II metabolic reactions of this compound, including the specific enzymes involved or the structures of its metabolites, were not identified in the consulted literature. Therefore, a specific metabolic pathway for this compound cannot be presented at this time.

Excretion of this compound and its Metabolites

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes of excretion include the kidneys (urinary excretion), the liver (biliary excretion into feces), and to a lesser extent, through respiration, sweat, or milk nih.govgoogle.comepo.orggoogleapis.com. The physicochemical properties of a compound, particularly its water solubility and polarity, significantly influence its route and rate of excretion. Highly polar and water-soluble compounds and metabolites are often efficiently excreted by the kidneys.

Specific data on the excretion pathways and rates of this compound and any potential metabolites were not found in the analyzed search results. Consequently, details regarding the proportion of this compound excreted unchanged or as specific metabolites via different routes are not available.

Pharmacokinetic Variability and Drug-Drug Interactions involving this compound

Pharmacokinetic variability refers to the differences observed in drug exposure among individuals administered the same dose. This variability can be influenced by a multitude of factors, including genetic makeup, physiological conditions, disease states, and the co-administration of other drugs longdom.orgnih.govkjim.orgeuropa.euunil.chnih.govresearchgate.netfrontiersin.org. Understanding the sources of pharmacokinetic variability is crucial for predicting individual responses and potential adverse effects.

Genetic Factors Influencing this compound Pharmacokinetics

Genetic polymorphisms in enzymes involved in drug metabolism (e.g., CYP enzymes, UGTs) and transporters can significantly impact drug pharmacokinetics longdom.orgnih.govresearchgate.netfrontiersin.org. These genetic variations can lead to altered enzyme activity or transporter function, resulting in inter-individual differences in drug metabolism and disposition longdom.orgnih.gov. For instance, individuals may be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic profile for certain enzymes nih.gov.

Specific genetic factors or polymorphisms known to influence the pharmacokinetics of this compound were not identified in the reviewed literature.

Disease State Effects on this compound Pharmacokinetics

Various disease states can affect drug pharmacokinetics by altering absorption, distribution, metabolism, or excretion kjim.orgunil.ch. Impairment of organs involved in elimination, such as the liver or kidneys, can lead to reduced drug clearance and increased systemic exposure unil.ch. Circulatory disorders can also influence drug distribution and the perfusion of elimination organs unil.ch.

Information specifically detailing the effects of different disease states on the pharmacokinetics of this compound was not found in the consulted sources.

Potential for Drug-Drug Interactions with this compound

Drug-drug interactions can occur when the co-administration of multiple drugs alters the pharmacokinetics or pharmacodynamics of one or more of the interacting substances myrbetriqhcp.comwebmd.commsdmanuals.comamericanmigrainefoundation.org. Pharmacokinetic drug interactions often involve the inhibition or induction of metabolic enzymes (particularly CYP enzymes) or transporters, leading to changes in drug exposure myrbetriqhcp.comwebmd.comamericanmigrainefoundation.org.

Specific studies or data describing potential drug-drug interactions involving this compound were not identified in the provided search results. Therefore, the potential for this compound to affect the metabolism or transport of other drugs, or vice versa, cannot be assessed based on the available information.

Pharmacokinetic Modeling and Simulation for this compound

Pharmacokinetic modeling and simulation are valuable tools used in drug development and research to describe, predict, and understand the behavior of drugs within the body pharmaron.compremierconsulting.comallucent.comyoutube.comnih.gov. Physiologically based pharmacokinetic (PBPK) modeling, in particular, integrates drug-specific properties with physiological and anatomical parameters to simulate drug concentration-time profiles in various tissues and populations pharmaron.comallucent.comyoutube.com. These models can be used to predict human pharmacokinetics from preclinical data, evaluate the impact of intrinsic and extrinsic factors on variability, and assess potential drug interactions pharmaron.comallucent.comyoutube.com.

No specific information or reported studies utilizing pharmacokinetic modeling and simulation approaches for this compound were found in the consulted literature.

Physiologically-Based Pharmacokinetic (PBPK) Modeling of this compound

Physiologically-Based Pharmacokinetic (PBPK) modeling is a quantitative modeling and simulation approach where organs and tissues in the body are represented by compartments youtube.com. These models utilize known anatomical and physiological information for various species, combined with the physicochemical properties of a drug candidate, to describe its concentration-time profiles in plasma and tissues mdpi.commdpi.com. PBPK models are mechanistic compartmental models that can predict drug pharmacokinetics in specific organs and tissues of interest and extrapolate disposition across different species mdpi.com. They can also be used to predict drug-drug interactions and assess pharmacokinetics in special populations mdpi.comamegroups.orgnih.govnih.gov.

The development of a PBPK model typically involves integrating in vitro drug metabolism data and clinical pharmacokinetic data nih.gov. Model parameters related to physiological blood flow rates and organ volumes are often obtained from literature, while drug-specific parameters, such as unbound fraction (fu) and blood-to-plasma ratio (kb/p), may be experimentally determined mdpi.com. Model performance is assessed by comparing simulated concentration-time profiles to experimental data mdpi.com.

While the search results discuss PBPK modeling in general and its application to various compounds youtube.commdpi.commdpi.comamegroups.orgnih.govnih.govfrontiersin.orgnih.govnih.gov, specific detailed information on the development or application of a PBPK model specifically for this compound was not found in the provided search snippets. However, the principles outlined for other compounds would generally apply to this compound if such modeling were undertaken. A minimalistic PBPK (mPBPK) modeling approach, for instance, can be used to describe and predict pharmacokinetics in various tissues mdpi.com. These models can be qualified by simulating concentration-time profiles at various dose levels and regimens and comparing them to experimental data mdpi.com.

Population Pharmacokinetic Analysis of this compound

PopPK models can help guide decision-making throughout drug development and support regulatory submissions by providing an integrated assessment of pharmacokinetics across studies allucent.com. They aim to explain variability in pharmacokinetics due to intrinsic and extrinsic factors, which is important for guiding optimal dosing in subpopulations allucent.com.

The search results provide examples of population pharmacokinetic analysis conducted for other compounds, illustrating the methodology and its applications nih.govnih.govfrontiersin.org. For example, a two-compartment model was used in a popPK analysis of mycophenolic acid, identifying total body weight, renal function, and posttransplantation day as covariates affecting its pharmacokinetics nih.gov. Another study on meropenem (B701) used a 2-compartment model and found creatinine (B1669602) clearance, age, and body weight to be significant covariates affecting its pharmacokinetics nih.gov. These analyses often involve calculating population pharmacokinetic parameters and assessing the influence of covariates nih.govnih.govfrontiersin.org.

Specific details regarding a population pharmacokinetic analysis conducted specifically for this compound were not present in the provided search results. However, if a popPK analysis were performed for this compound, it would involve collecting pharmacokinetic data from a population, developing a suitable compartmental model (e.g., one-compartment, two-compartment), and identifying covariates that explain inter-individual variability in pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate nih.govnih.govfrontiersin.org. Software like NONMEM is commonly used for popPK analysis nih.govnih.govauckland.ac.nz.

While specific data tables for this compound's PBPK modeling or population PK analysis were not found, the general principles and types of data involved in these analyses for other compounds are illustrated in the search results. For instance, popPK analyses typically report estimated population pharmacokinetic parameters and their variability, often presented with measures like relative standard error or confidence intervals nih.govnih.gov. Covariate effects are also quantified, showing how factors like age, weight, or renal function influence pharmacokinetic parameters nih.govnih.govfrontiersin.org.

Table 1: Example of Typical Data Presented in Population Pharmacokinetic Analysis (Based on general principles and examples for other compounds)

| Parameter | Population Estimate | Inter-Individual Variability (CV%) | Covariate Influence (Example) |

| Clearance (CL) | [Value] | [Percentage] | [e.g., Renal Function, Weight] |

| Volume of Distribution (V) | [Value] | [Percentage] | [e.g., Weight, Age] |

| Absorption Rate Constant (Ka) | [Value] | [Percentage] | [e.g., Formulation] |

Table 2: Example of Typical Parameters in a Physiologically-Based Pharmacokinetic Model (Based on general principles and examples for other compounds)

| Parameter | Description | Source of Value (Example) |

| Organ Volumes | Volumes of specific organs (e.g., liver, kidney, lung) | Literature/Physiological Databases mdpi.com |

| Blood Flow Rates | Blood flow to specific organs | Literature/Physiological Databases mdpi.com |

| Tissue Partition Coefficients | Ratio of drug concentration in tissue vs blood | In vitro data, model fitting |

| Fraction Unbound in Plasma (fu) | Fraction of drug not bound to plasma proteins | In vitro data mdpi.com |

| Metabolic Enzyme Abundance | Levels of drug-metabolizing enzymes in relevant tissues | Literature/Databases/In vitro data |

Toxicological Assessments of Mimbane

In Vitro Toxicology Studies of Mimbane

In vitro studies offer a controlled environment to investigate the direct effects of a compound on cells or tissues, providing insights into potential mechanisms of toxicity before progressing to animal models. These studies are often used for initial screening and can help prioritize compounds for further testing wuxiapptec.comnih.gov.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in vitro tests used to determine if a substance is harmful to cells. These assays measure various indicators of cell health and viability, such as cell membrane integrity, metabolic activity, or the ability to proliferate sciencellonline.comdojindo.commdpi.comresearchgate.net. Common methods include assays that assess metabolic activity (e.g., MTT, XTT, WST assays) or those that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage sciencellonline.comdojindo.commdpi.com.

Research has indicated that the in vitro cytotoxicity effect of this compound hydrochloride has been evaluated using an XTT assay googleapis.com. Specific detailed findings or data tables from this evaluation were not extensively available in the public domain within the scope of this research.

Genotoxicity Screening

Genotoxicity screening aims to identify compounds that can damage genetic material (DNA), which can lead to mutations and potentially cancer nih.govnih.govospar.org. A battery of in vitro tests is typically employed, including bacterial reverse mutation assays (Ames test) to detect gene mutations and mammalian cell assays (like the micronucleus test or chromosomal aberration test) to identify structural and numerical chromosome damage nih.govospar.orgcoresta.org. Assays assessing primary DNA damage, such as the comet assay or unscheduled DNA synthesis (UDS) assay, may also be used nih.govospar.org.

Organ-Specific In Vitro Toxicity Models

Beyond general cytotoxicity, in vitro models can be designed to mimic specific organs or tissues to assess potential organ-specific toxicity nih.govmimetas.comresearchgate.netmoleculardevices.comnih.gov. These models can range from 2D cell cultures of specific cell types to more complex 3D tissue models, organoids, or organ-on-a-chip systems that better replicate the in vivo cellular environment and interactions nih.govmimetas.comresearchgate.netmoleculardevices.comnih.gov. Examples include models for liver toxicity using hepatocytes, kidney toxicity using renal cells, or cardiac toxicity using cardiomyocytes mimetas.comresearchgate.netmoleculardevices.comnih.gov. These models allow for the investigation of compound effects on organ-specific functions and endpoints.

Specific research detailing the evaluation of this compound using organ-specific in vitro toxicity models was not found within the consulted literature.

In Vivo Toxicology Studies of this compound in Preclinical Models

In vivo studies in preclinical animal models are essential for evaluating the systemic toxicity of a compound, assessing its effects on whole organisms, and identifying potential target organs for toxicity dojindo.comresearchgate.netgoogleapis.com. These studies help determine dose-response relationships and provide data relevant to potential human exposure scenarios.

Acute Toxicity Assessments

Acute toxicity assessments evaluate the adverse effects that occur shortly after a single or short-term exposure to a substance researchgate.netmedwinpublishers.comwjpmr.comunair.ac.idnih.govscialert.net. These studies typically involve administering varying doses of the compound to different groups of animals and observing them for a set period (commonly 14 days) for signs of toxicity or mortality medwinpublishers.comwjpmr.comnih.govnih.gov. The lethal dose 50% (LD50), which is the dose causing mortality in 50% of the tested animals, is often determined in acute toxicity studies researchgate.netwjpmr.comscialert.netnih.gov.

While this compound is mentioned in the context of lists of compounds in some preclinical studies googleapis.comepo.orggoogle.com.pggoogleapis.com, specific detailed acute toxicity assessment data, such as LD50 values or observed toxic signs in animal models for this compound itself, were not extensively available in the examined public search results. One study focused on a different compound, KSD179019, mentioned an LD50 over 5000 mg/kg, but this was for KSD179019, not this compound nih.gov.

Subchronic and Chronic Toxicity Evaluations

Subchronic and chronic toxicity studies involve repeated administration of a compound to animals over longer periods, typically 28 to 90 days for subchronic studies and often 6 to 12 months or longer for chronic studies researchgate.netunair.ac.idnih.govcriver.comnih.govmdpi.com. These studies are designed to evaluate the effects of prolonged exposure and can reveal toxicity that might not be apparent in acute studies criver.comnih.gov. Parameters monitored include body weight, food consumption, clinical observations, hematology, clinical chemistry, organ weights, gross pathology, and histopathology researchgate.netunair.ac.idnih.govcriver.commdpi.com. These studies help identify target organs, characterize the nature of the toxic effects, and determine the no-observed-adverse-effect level (NOAEL) nih.govnih.govmdpi.com.

Based on the available search results, detailed toxicological assessments focusing specifically on the target organ toxicity, mechanistic toxicology, cellular mechanisms of toxicity, and biomarker identification for the chemical compound this compound are not extensively described. While this compound is mentioned in various lists of chemical compounds, often in the context of patents or regulatory lists that imply some level of toxicological consideration, specific data, detailed research findings, or data tables pertaining to these precise areas of toxicology for this compound are not present in the provided snippets.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and content inclusions (data tables, detailed research findings) solely focused on the specified toxicological aspects of this compound based on the current search results.

The PubChem CID for this compound is 253676. scitoys.com

Advanced Analytical Methodologies for Mimbane Research

Chromatographic Techniques for Mimbane Analysis

Chromatographic techniques are widely used for the separation, identification, and quantification of compounds within complex mixtures. Their application to this compound allows for the assessment of its purity and the analysis of related substances or metabolites.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for analyzing non-volatile or thermally labile compounds, which may include this compound or its related substances thermofisher.com. HPLC separates components based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (a mixture of solvents) is crucial for achieving optimal separation nih.govgoogle.commedpharmres.comnih.gov. Detection is typically achieved using UV-Vis detectors, mass spectrometers, or other suitable detectors. HPLC is commonly employed for quantifying the amount of a target compound in a sample and assessing its purity by identifying and quantifying impurities nih.govgoogle.commedpharmres.comnih.gov. This compound has been listed in the context of compounds that can be analyzed by HPLC google.comgoogle.comgoogle.com.

While specific chromatographic conditions for this compound were not detailed in the provided information, a typical HPLC analysis for a compound like this compound would involve:

Stationary Phase: Often a reversed-phase C18 column.

Mobile Phase: A gradient or isocratic mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: UV-Vis detection at an appropriate wavelength where this compound absorbs, or mass spectrometry (HPLC-MS).

HPLC provides valuable data on the retention time of this compound, which can be used for identification by comparison to a reference standard, and peak area or height, which correlates to its concentration for quantification. The presence and relative areas of other peaks in the chromatogram indicate the presence and levels of impurities, allowing for purity assessment nih.govgoogle.commedpharmres.comnih.gov.

Gas Chromatography (GC) for this compound and Volatile Metabolites

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for volatile and semi-volatile organic compounds filab.frmeasurlabs.comthermofisher.comchromatographyonline.com. While this compound itself might not be sufficiently volatile for direct GC analysis without derivatization, GC is highly relevant for the analysis of potential volatile metabolites of this compound. In GC, the sample is injected into a heated inlet and vaporized. A carrier gas (mobile phase) sweeps the vaporized sample onto a chromatographic column, where separation occurs based on the partitioning of analytes between the gas phase and the stationary phase coating the column measurlabs.comthermofisher.com.

GC is often coupled with mass spectrometry (GC-MS) for detection and identification filab.frmeasurlabs.comthermofisher.comchromatographyonline.comnih.govjrmds.in. The retention time in the chromatogram provides a preliminary identification, while the mass spectrum offers structural information measurlabs.comthermofisher.com. This hyphenated technique is powerful for identifying and quantifying volatile metabolites.

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Identification and Quantification

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. LC-MS/MS and GC-MS are prominent examples used extensively in the analysis of pharmaceutical compounds and their metabolites googleapis.comgoogle.comthermofisher.comthermofisher.comnih.govnih.govtechnologynetworks.comchromatographyonline.com.

LC-MS/MS: This technique couples Liquid Chromatography (LC) with tandem Mass Spectrometry (MS/MS). LC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer. In MS/MS, a selected ion from the first mass analyzer is fragmented, and the fragments are analyzed in a second mass analyzer nih.govtechnologynetworks.com. This provides highly specific and sensitive detection and identification, making it ideal for quantifying this compound in complex biological matrices and identifying its non-volatile metabolites nih.govtechnologynetworks.comyoutube.com. LC-MS/MS offers excellent selectivity and sensitivity, crucial for analyzing samples with low concentrations of the analyte or in the presence of interfering substances. This compound hydrochloride has been mentioned in the context of LC-MS analyses googleapis.com.

GC-MS: As discussed in Section 7.1.2, Gas Chromatography is coupled with Mass Spectrometry. This technique is particularly useful for volatile and semi-volatile compounds filab.frmeasurlabs.comthermofisher.comchromatographyonline.comnih.govjrmds.in. GC-MS is widely used for the identification and quantification of such compounds, including potential volatile metabolites of this compound jrmds.inresearchgate.net. The mass spectrum generated provides a unique fingerprint of the compound, aiding in its identification by comparison to spectral libraries measurlabs.comthermofisher.com. This compound has been listed among compounds analyzed by GC-MS google.com.

These hyphenated techniques are invaluable for both targeted analysis (quantifying known compounds like this compound) and untargeted analysis (profiling and identifying unknown metabolites).

Spectroscopic and Spectrometric Methods in this compound Research

Spectroscopic and spectrometric methods provide detailed information about the structure and identity of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules researchgate.netgoogle.comnih.govsavemyexams.comyoutube.comamazon.comnih.gov. It provides detailed information about the connectivity of atoms and the functional groups present in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), the complete structure of a compound like this compound can be elucidated savemyexams.comyoutube.comamazon.comnih.gov. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide information about couplings between nuclei and correlations between protons and carbons, further aiding in complex structure determination nih.govyoutube.comamazon.com. While specific NMR data for this compound were not found in the provided sources, NMR is a standard technique for confirming the structure of synthesized compounds or elucidating the structure of unknown substances, including potential metabolites youtube.com. This compound hydrochloride has been mentioned in relation to 1H NMR spectroscopy google.com.pg.

Mass Spectrometry (MS) for this compound Metabolite Profiling and Identification

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound technologynetworks.comyoutube.comazom.comwikipedia.orglancaster.ac.uk. MS is a critical tool in this compound research, particularly for metabolite profiling and identification youtube.comevotec.comnih.govmetabolomicsworkbench.org.

Metabolite Profiling: This involves analyzing a sample to identify and quantify a wide range of metabolites present evotec.comnih.govmetabolomicsworkbench.org. MS, often coupled with chromatography (LC-MS or GC-MS), is used to generate a metabolic profile, showing the types and relative amounts of metabolites formed from this compound in a biological system youtube.comevotec.com. High-resolution MS can provide accurate mass measurements, which can help in determining the elemental composition of metabolites evotec.com.

Metabolite Identification: Once potential metabolites are detected, MS fragmentation patterns can be used to gain structural information technologynetworks.comyoutube.com. By comparing the fragmentation pattern of a metabolite to that of the parent compound (this compound) and using in silico prediction tools or reference standards, the structure of the metabolite can be identified youtube.com. Tandem MS (MS/MS) is particularly useful for obtaining detailed fragmentation data for more confident identification nih.govtechnologynetworks.com. This compound is listed among compounds for which mass spectrometry has been used googleapis.com.

MS techniques, including various ionization methods (e.g., ESI, APCI) and mass analyzers (e.g., quadrupole, time-of-flight, orbitrap), provide sensitivity and specificity necessary for detecting and identifying this compound and its metabolites, even at low concentrations in complex biological samples technologynetworks.comlancaster.ac.uk.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Characterization

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization and identification of chemical compounds nih.govinfinitiaresearch.comkemet-international.commit.edu. IR spectroscopy provides information about the vibrational modes of a molecule, offering a unique "fingerprint" that aids in identifying functional groups and confirming the structure of a compound nih.govkemet-international.comwavelength-oe.comcolorado.edu. The mid-IR region, typically ranging from 400 to 4000 cm⁻¹, is particularly rich in absorption bands corresponding to molecular vibrations wavelength-oe.comcolorado.eduesa.intresearchgate.net. While IR spectroscopy has been used in the characterization of various materials and compounds nih.govkemet-international.comresearchgate.netgoogleapis.comgoogle.com, specific IR spectral data, such as characteristic absorption peaks for this compound, were not found in the search results.

UV-Vis spectroscopy, on the other hand, measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for quantifying compounds that have chromophores, functional groups that absorb UV or visible light infinitiaresearch.com. The absorption pattern in the UV-Vis spectrum can also provide information about the electronic structure and conjugation within a molecule. UV detection is commonly coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for the analysis and quantification of compounds researchgate.netjstar-research.comgoogleapis.com. However, specific UV-Vis absorption maxima (λmax) or extinction coefficients for this compound were not identified in the search results. Application of these spectroscopic methods to this compound would involve obtaining its unique IR and UV-Vis spectra, which would serve as reference data for its identification and for the development of quantitative analytical methods.

Sample Preparation and Extraction Techniques for this compound from Biological Matrices

Analyzing this compound in biological matrices such as plasma, urine, or tissue samples necessitates effective sample preparation and extraction techniques to isolate the analyte from complex biological components that could interfere with the analysis slideshare.netgoogleapis.comnih.govglobalresearchonline.net. The goal of sample preparation is to clean up the sample, concentrate the analyte, and present it in a form compatible with the chosen analytical instrument slideshare.net.

Common extraction techniques for isolating drugs and metabolites from biological matrices include liquid-liquid extraction (LLE) and solid phase extraction (SPE) slideshare.netglobalresearchonline.netclemson.edunih.gov. LLE is based on the differential solubility of the analyte between two immiscible liquid phases ijprajournal.com. SPE utilizes a solid stationary phase to selectively retain the analyte or remove unwanted matrix components slideshare.netclemson.edu. Protein precipitation is another technique often used to remove proteins from biological samples, which can interfere with downstream analysis, particularly in techniques like HPLC and LC-MS/MS slideshare.netsciensage.info.

The specific choice of sample preparation and extraction technique for this compound from biological matrices would depend on its physicochemical properties (e.g., polarity, solubility, stability) and the nature of the biological matrix slideshare.netglobalresearchonline.netlabmanager.com. Optimization of the extraction procedure is crucial to ensure high recovery, reproducibility, and minimal matrix effects globalresearchonline.net. Despite the general information available on these techniques, specific protocols or research findings detailing the extraction of this compound from biological samples were not found in the search results.

Analytical Method Validation and Quality Control in this compound Research

Analytical method validation is a critical process in chemical research and development, particularly in regulated environments, to demonstrate that an analytical method is suitable for its intended purpose ijprajournal.comlabmanager.comelementlabsolutions.comvicihealthsciences.comeuropa.eupharmaceuticalconferences.comdemarcheiso17025.com. This involves evaluating several key parameters to ensure the method consistently produces accurate, reliable, and reproducible results ijprajournal.comlabmanager.comelementlabsolutions.comeuropa.eu. Quality control (QC) procedures are implemented alongside validated methods to monitor the ongoing performance of the method and ensure the quality of the results obtained during routine analysis jstar-research.comminaris.commabion.euifcc.orgwestgard.comnih.gov.

Validation Parameters (e.g., selectivity, linearity, accuracy, precision)

According to guidelines from regulatory bodies such as the ICH (International Council for Harmonisation) and the FDA (Food and Drug Administration), several parameters are typically evaluated during analytical method validation researchgate.netijprajournal.comlabmanager.comelementlabsolutions.comeuropa.eudemarcheiso17025.com. These include:

Selectivity (or Specificity): The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, and matrix components labmanager.comelementlabsolutions.comeuropa.eu.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range labmanager.comelementlabsolutions.comeuropa.eu. This is typically assessed by analyzing a series of standards at different concentrations and generating a calibration curve globalresearchonline.netsciensage.infoelementlabsolutions.com.

Accuracy: The closeness of agreement between the value obtained by the method and the true value or an accepted reference value labmanager.comelementlabsolutions.comeuropa.eu. Accuracy is often evaluated by analyzing samples of known concentration or by spiking a blank matrix with known amounts of the analyte elementlabsolutions.comeuropa.eu.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample under prescribed conditions labmanager.comelementlabsolutions.comeuropa.eu. Precision can be assessed at different levels, including repeatability (within a short period under the same conditions) and intermediate precision (variation within the same laboratory over different days, with different analysts or equipment) europa.eudemarcheiso17025.com.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified researchgate.netelementlabsolutions.com.

Quantitation Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision elementlabsolutions.comnih.gov.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity elementlabsolutions.comeuropa.eu.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com.

While these validation parameters are standard for analytical methods, specific validated parameters or data for the analysis of this compound were not found in the search results.

Reference Standards and Quality Control for this compound

Reference standards are essential for the accurate identification and quantification of an analyte jstar-research.com. A reference standard is a substance of known purity and quality that serves as a comparator in analytical tests europa.eu. This compound and this compound hydrochloride are listed as biochemicals and potential reference standards by some suppliers vulcanchem.commedkoo.com. The availability of a well-characterized this compound reference standard is crucial for developing and validating analytical methods for its detection and quantification.

Quality control (QC) samples are analyzed alongside study samples to monitor the performance of a validated analytical method during routine analysis minaris.commabion.euifcc.orgwestgard.comnih.gov. QC samples are typically prepared by spiking a blank matrix with a known concentration of the analyte and are analyzed at regular intervals to ensure the method remains within acceptable limits for accuracy and precision sciensage.info. Control charts and statistical rules (e.g., Westgard rules) are often used to monitor QC data and identify potential issues with the analytical system westgard.comnih.gov. Specific details regarding the preparation or use of this compound quality control samples were not found in the search results.

Bioanalytical Method Development for this compound

Bioanalytical method development is the process of creating validated analytical procedures for the quantitative determination of drugs, metabolites, or biomarkers in biological matrices globalresearchonline.netijprajournal.comsciensage.infopharmaceuticalconferences.comnih.gov. This is a critical step in preclinical and clinical studies, including pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies globalresearchonline.netijprajournal.compharmaceuticalconferences.com.

Developing a bioanalytical method for this compound would involve selecting the appropriate analytical technique (e.g., LC-MS/MS, HPLC-UV), optimizing sample preparation and extraction procedures from the relevant biological matrix, and establishing chromatographic or detection conditions that provide adequate sensitivity, selectivity, and throughput globalresearchonline.netsciensage.info. The developed method would then undergo rigorous validation according to regulatory guidelines to ensure its reliability for quantifying this compound in biological samples globalresearchonline.netijprajournal.comsciensage.infopharmaceuticalconferences.comnih.gov. Key considerations during bioanalytical method development include minimizing matrix effects, ensuring analyte stability in the biological matrix, and achieving the required lower limit of quantification (LLOQ) to support the study objectives globalresearchonline.netijprajournal.com. While the principles of bioanalytical method development are well-established, specific research on the development of a bioanalytical method for this compound was not found in the search results.

Future Directions and Emerging Research Avenues for Mimbane

Integration of Mimbane Research with Systems Biology and Omics Technologies

The integration of systems biology and omics technologies holds significant potential for advancing this compound research. Systems biology employs a holistic approach to understand biological systems by considering the interactions among their components leibniz-hki.demdpi.com. Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive molecular profiles that can offer detailed insights into biological processes leibniz-hki.demdpi.commdpi.com.

Applying these approaches to this compound research could involve studying its effects on global biological networks and pathways. Computational systems biology, which utilizes modeling and simulation, can help interpret the large datasets generated by omics technologies mpi-cbg.demuni.czsimonsfoundation.org. This could potentially reveal this compound's mechanisms of action at a systems level, identify potential biomarkers of response or resistance, and uncover unforeseen interactions with other biological molecules. While general research in systems biology and omics is rapidly advancing utdallas.edunih.govmedrxiv.org, specific studies integrating these technologies with this compound research have not been prominently reported in the surveyed literature. Future research could leverage these powerful tools to gain a more comprehensive understanding of this compound's biological effects.

Novel Therapeutic Applications and Repurposing Strategies for this compound

Exploring novel therapeutic applications and repurposing strategies for this compound is a key area of future research. Drug repurposing, the identification of new uses for existing compounds, offers a time- and cost-effective path for drug development dovepress.commdpi.comdovepress.com.

Exploration of New Disease Indications

Research into this compound's potential in new disease indications is ongoing. A virtual screening study identified this compound as a potential inhibitor targeting the nsp16 protein of SARS-CoV-2, suggesting a possible application in COVID-19 treatment epo.org. Additionally, patent literature indicates the exploration of this compound hydrochloride for treating conditions such as intervertebral disc issues or spinal arachnoiditis innovationnewsnetwork.com, orofacial diseases nih.gov, and for enhancing microvascular flow nih.gov. These findings suggest a diverse range of potential therapeutic areas beyond any currently established uses, warranting further investigation to determine this compound's efficacy and mechanisms in these contexts. Research into the therapeutic potential of various molecules for different diseases, including rare diseases and neurodegenerative disorders, highlights the broader landscape of exploring new indications nih.govgoogle.comgoogleapis.com.

Combination Therapies involving this compound

The potential for using this compound in combination therapies is another area for future research. Combining therapeutic agents can offer advantages such as enhanced efficacy, reduced toxicity, or overcoming drug resistance justia.comnih.govresearchgate.netrjptonline.orgfrontiersin.org. Patent documents mention this compound hydrochloride in the context of combination therapies, indicating an interest in exploring its use alongside other therapeutic agents innovationnewsnetwork.comfrontiersin.orgascendiacdmo.com. While the specific details and research findings on this compound-based combination therapies are limited in the publicly available literature, the inclusion in patents suggests this is a contemplated strategy for maximizing its therapeutic potential. Future studies are needed to evaluate the synergistic effects, optimal dosages, and safety profiles of this compound in combination with other drugs for various conditions.

Development of Advanced Drug Delivery Systems for this compound

The development of advanced drug delivery systems for this compound is crucial for optimizing its therapeutic performance, potentially by improving its bioavailability, targeting specific sites, and controlling its release kinetics google.comjustia.com.

Targeted Delivery Approaches for this compound

Targeted delivery aims to concentrate the drug at the site of action, thereby increasing efficacy and reducing systemic exposure and potential side effects dovepress.comepo.orgfrontiersin.org. Patent literature suggests the consideration of targeted delivery approaches for this compound, mentioning its inclusion in delivery systems designed for specific tissues or areas like the central nervous system or orofacial environment innovationnewsnetwork.comnih.govnih.govnih.gov. Research in targeted drug delivery explores various carriers and strategies, including nanoparticles and ligands that bind to specific cell surface receptors dovepress.comepo.org. Applying these advanced techniques to this compound could enable more precise delivery to diseased tissues, potentially improving its therapeutic index. Further research is required to develop and evaluate specific targeted delivery systems for this compound.

Ethical Considerations and Regulatory Science in this compound Research

Research involving chemical compounds, including this compound, operates within a framework of ethical principles and regulatory requirements designed to ensure scientific integrity, protect participants (if applicable), and promote responsible scientific advancement. Ethical considerations in research serve as guiding principles that shape the conduct of researchers, influencing both the process of discovery and the implications of findings. nih.gov These considerations encompass areas such as the management of data, the responsible use of resources, honesty, integrity, and the dissemination of research findings. nih.govupenn.edu Maintaining credibility in research is crucial, and ethical practices, such as transparent methodology and adherence to established protocols, contribute significantly to the reliability and validity of findings. nih.gov

In the context of this compound research, ethical considerations would necessitate careful attention to how studies are designed and conducted. This includes ensuring honesty, objectivity, and integrity in experimental design, data collection, analysis, and reporting. upenn.edu Researchers would be expected to critically and carefully examine their work, maintain good records, and transparently share data, results, and resources where appropriate. upenn.edu Respect for intellectual property, avoiding plagiarism, and protecting confidential communications are also vital ethical guidelines. upenn.edu Furthermore, promoting social responsibility and avoiding discrimination are integral to ethical research practice. upenn.edu

Regulatory science plays a critical role in the development and assessment of chemical compounds. It is a field focused on developing the tools, standards, and approaches needed to generate the data and information on which regulatory bodies assess the safety, efficacy, quality, and performance of regulated products. fda.gov Advances in regulatory science are essential to support regulatory decision-making and facilitate the translation of scientific discoveries into safe and effective products. fda.gov For this compound, particularly if its research were to move towards applications requiring regulatory approval (e.g., in medicine or other regulated industries), regulatory science would be crucial in establishing appropriate standards for testing, data submission, and evaluation. Initiatives like the European Platform for Regulatory Science Research aim to advance and accelerate regulatory science research to improve regulatory practices and standards. europa.eu Collaborative models involving regulators, industry, academia, and other stakeholders are important in advancing regulatory science. cirsci.org

While specific ethical guidelines or regulatory pathways solely for this compound research are not detailed in the available information, any research involving this compound would be subject to the overarching ethical principles and regulatory frameworks applicable to chemical research in the relevant jurisdictions.

Collaborative Research Initiatives and Data Sharing in this compound Studies

Collaborative research and data sharing are increasingly recognized as essential components of modern scientific advancement, fostering innovation and accelerating discovery. Collaborative research initiatives bring together researchers from different institutions, disciplines, and even countries to pool expertise, resources, and perspectives. umich.eduyale.edu This can be particularly valuable in complex areas of chemical research, potentially including studies on this compound, where diverse skills in synthesis, characterization, theoretical modeling, and potential applications might be required. International partnerships and scientific collaboration, including information exchange, are actively promoted in various scientific fields to advance research. gcrsr.netgcrsr.net

Data sharing refers to the process of making research data available to others for examination or reuse. riseopenjournal.org Sharing scientific data accelerates discovery by enabling validation of results, providing access to valuable datasets, and promoting data reuse for future studies. nih.gov This ultimately expedites the translation of research into knowledge. nih.gov Policies from funding bodies, such as the NIH Data Management and Sharing (DMS) policy, emphasize the importance of planning and budgeting for data management and sharing. nih.gov

For this compound research, collaborative initiatives could facilitate a more comprehensive understanding of its properties and potential. Sharing data generated from this compound studies, in accordance with established data sharing policies and ethical guidelines (particularly regarding confidentiality and intellectual property), would allow the broader scientific community to build upon findings, avoid duplication of efforts, and potentially uncover new insights. efpia.eueortc.org While specific collaborative initiatives or data sharing platforms dedicated to this compound research are not highlighted in the search results, the principles of collaboration and data sharing are highly relevant to advancing knowledge about this compound. Researchers involved in this compound studies would benefit from engaging in collaborative projects and adhering to best practices in data management and sharing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.